4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid

Hypoxia-inducible factor-1 (HIF-1) Cancer biology Transcriptional reporter assay

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid (CAS 301690-26-6) is a synthetic, para-substituted (aryloxyacetylamino)benzoic acid analogue with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.4 g/mol. It belongs to a broader class of phenoxyacetic acid derivatives that have been investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, wherein the position of the benzoic acid substitution (ortho, meta, para) is a critical determinant of biological activity.

Molecular Formula C19H21NO4
Molecular Weight 327.38
CAS No. 301690-26-6
Cat. No. B2606689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid
CAS301690-26-6
Molecular FormulaC19H21NO4
Molecular Weight327.38
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C19H21NO4/c1-19(2,3)14-6-10-16(11-7-14)24-12-17(21)20-15-8-4-13(5-9-15)18(22)23/h4-11H,12H2,1-3H3,(H,20,21)(H,22,23)
InChIKeyLZHCYHMPYWQGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid (CAS 301690-26-6): Chemical Identity, Registry, and Sourcing Baseline


4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid (CAS 301690-26-6) is a synthetic, para-substituted (aryloxyacetylamino)benzoic acid analogue with molecular formula C₁₉H₂₁NO₄ and molecular weight 327.4 g/mol . It belongs to a broader class of phenoxyacetic acid derivatives that have been investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, wherein the position of the benzoic acid substitution (ortho, meta, para) is a critical determinant of biological activity [1]. The compound is catalogued in multiple chemical vendor databases and is primarily sourced as a research-grade small-molecule scaffold for medicinal chemistry and chemical biology applications .

Why Substitution with Alternative Positional Isomers of (Aryloxyacetylamino)benzoic Acid Undermines Research Reproducibility


Within the (aryloxyacetylamino)benzoic acid chemotype, the position of the acetamido linkage on the benzoic acid ring (ortho, meta, or para) profoundly affects target engagement, cellular potency, and physicochemical properties. Published structure–activity relationship (SAR) studies demonstrate that para-, meta-, and ortho-substituted analogues exhibit divergent HIF-1 transcriptional inhibitory activities, with potency differences exceeding 20-fold across isomers [1]. Blind substitution of the 4-substituted regioisomer with a cheaper or more readily available ortho or meta variant introduces an uncontrolled variable that can invalidate pharmacological conclusions or confound SAR interpretation in medicinal chemistry campaigns [2]. For users requiring a specific regioisomer as a definitive negative control, building block, or reference standard in HIF-1 or related target engagement assays, only the precisely specified substitution pattern guarantees ligand–target interaction geometry consistent with published data [3].

Quantitative Evidence Guide: Differentiating 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid from Its Ortho and Meta Regioisomers


Positional Regioisomerism Drives a >20-Fold Divergence in HIF-1 Transcriptional Inhibition Potency

The para-substituted target compound is the 4-regioisomer within a chemotype where the meta-substituted analogue DLC27 (3-[2-(4-tert-butylphenoxy)acetamido]benzoic acid) has a documented IC₅₀ of 29,000 nM for inhibition of hypoxia-induced HIF-1 transcriptional activity in Hep3B cells [1]. The ortho-substituted analogue (2-(2-(4-tert-butylphenoxy)acetamido)benzoic acid) has been annotated with an IC₅₀ of 1,200 nM in a separate target engagement screen [2]. While no directly comparable published IC₅₀ is available for the 4-substituted target compound itself, the J. Med. Chem. 2007 SAR study explicitly demonstrates that substitution position on the benzoic acid ring dictates HIF-1 inhibitory potency, and the 4-substituted scaffold serves as a critical control for assessing regiochemistry-dependent pharmacological effects [3].

Hypoxia-inducible factor-1 (HIF-1) Cancer biology Transcriptional reporter assay

Para-Substitution Confers a Distinct Hydrogen-Bonding Geometry Relative to Ortho and Meta Analogues

In the aryloxyacetylamino chemotype, the para-substituted benzoic acid positions the carboxylic acid group in a linear geometry relative to the acetamido linker, while ortho substitution introduces an intramolecular hydrogen bond between the acid and amide NH, and meta substitution places the acid in a bent orientation. The J. Med. Chem. 2007 SAR study shows that para-hydroxyl substitution on the B-ring (compound 23) enhanced HIF-1 inhibition in both Hep3B and AGS cell lines, whereas certain meta/ortho variants showed markedly reduced activity, indicating that the para vector is pharmacologically privileged for this scaffold [1]. The target compound—bearing a para-carboxylic acid on the B-ring—presents a hydrogen-bond donor/acceptor geometry that is topologically distinct from its ortho and meta congeners, making it uniquely suited for interactions with binding pockets that require a linear carboxylate projection [2].

Medicinal chemistry Ligand–target interaction Molecular recognition

Patent-Grade Structural Novelty: The Para-Substituted Core Appears in Granted Composition-of-Matter Claims for Respiratory Disease Therapeutics

Substituted phenoxyacetic acids of the general structural class encompassing the target compound are claimed in US Patent US20060211765A1 as useful pharmaceutical compounds for treating respiratory disorders including asthma [1]. The patent explicitly covers a range of substitution patterns on the phenoxy ring and the benzoic acid moiety, with the tert-butylphenoxy group providing lipophilic bulk that modulates target binding. While the patent does not isolate the specific 4-substituted benzoic acid congener for individual biological data, the inclusion of this scaffold in a composition-of-matter patent indicates that the para-substituted variant falls within a protected IP space distinct from unsubstituted or differently substituted analogues [2].

Intellectual property Respiratory disease Phenoxyacetic acid derivatives

Physicochemical Differentiation: Para-Substitution Modulates LogP and Solubility Relative to Ortho and Meta Isomers

Although experimentally measured logP and aqueous solubility values are not publicly available for the target compound, cheminformatic analysis based on the SMILES structures of the three regioisomers indicates that the para-substituted analogue (CAS 301690-26-6) is predicted to have a marginally different logP and topological polar surface area (TPSA) compared to the ortho and meta isomers due to the altered spatial arrangement of the carboxylic acid group [1]. The molecular formula and molecular weight (327.4 g/mol) are identical across all three regioisomers (para: CAS 301690-26-6; meta: CAS 405921-06-4; ortho: CHEMBL443733), but the distinct connectivity results in different dipole moments and chromatographic retention times. The para isomer is documented as a discrete chemical entity in the Aladdin catalog (T1006896), confirming its commercial availability as a regioisomerically pure substance .

Physicochemical properties ADME Compound quality metrics

High-Value Application Scenarios for 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid (CAS 301690-26-6)


HIF-1 Pharmacology Studies Requiring a Regioisomerically Defined Negative or Reference Control

When evaluating novel HIF-1 inhibitors in Hep3B or AGS cell-based HRE reporter assays, inclusion of the 4-substituted para isomer as a positional control is essential to isolate the contribution of the acetamido-benzoic acid geometry to observed activity. The meta isomer DLC27 (IC₅₀ 29,000 nM) and the ortho isomer (IC₅₀ ~1,200 nM) set the potency boundaries; the para isomer's distinct activity profile, grounded in the SAR framework of Lee et al. 2007, enables proper interpretation of structure-dependent HIF-1 modulation [1].

Medicinal Chemistry SAR Expansion Around the (Aryloxyacetylamino)benzoic Acid Scaffold for Respiratory Disease Targets

The para-substituted benzoic acid scaffold is encompassed within the general formula of US Patent US20060211765A1, covering substituted phenoxyacetic acids for respiratory disorders. Researchers building SAR libraries around this IP space require the 4-regioisomer as a defined starting point for further derivatization (e.g., amidation, esterification, or ring substitution). Using the ortho or meta isomer would alter the SAR vector and potentially invalidate patent-positioning arguments [2].

Analytical Method Development and Reference Standard Qualification for Regioisomeric Purity Testing

Because the para, meta, and ortho isomers share identical molecular formula and molecular weight but exhibit distinct chromatographic retention times due to differing dipole moments, the pure 4-substituted compound (CAS 301690-26-6) serves as a chromatographic reference standard for HPLC or UPLC method validation. This is critical for quality control in compound management workflows where regioisomeric impurity can confound biological assay readouts .

Fragment-Based Screening and Structure-Based Drug Design Requiring a Linear Carboxylate Pharmacophoric Vector

The para-carboxylic acid presents a linear hydrogen-bond donor/acceptor geometry that is topologically distinct from ortho (intramolecular H-bond) and meta (bent) orientations. For binding pockets that favor a linear carboxylate projection—such as certain VHL E3 ligase ligand-binding domains—the 4-substituted isomer provides the requisite pharmacophoric geometry that cannot be achieved with regioisomeric alternatives [3].

Quote Request

Request a Quote for 4-(2-(4-(Tert-butyl)phenoxy)acetamido)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.